(5Z)-5-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-5-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes multiple chlorine atoms and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone intermediate with a benzaldehyde derivative in the presence of a base.
Attachment of the dichloro and chloro-methylphenoxy groups: These groups are introduced through nucleophilic substitution reactions using appropriate chlorinated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying various biological pathways and mechanisms due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (5Z)-5-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar chlorine substitutions but lack the thiazolidinone ring.
Thiazolidinones: Compounds with a similar core structure but different substituents.
Uniqueness
(5Z)-5-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone ring with multiple chlorine and phenoxy substitutions, which confer distinct chemical and biological properties.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-5-[[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO3S2/c1-10-6-13(2-3-14(10)21)25-4-5-26-17-11(7-12(20)9-15(17)22)8-16-18(24)23-19(27)28-16/h2-3,6-9H,4-5H2,1H3,(H,23,24,27)/b16-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNSUNVYOVLURN-PXNMLYILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2Cl)Cl)C=C3C(=O)NC(=S)S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2Cl)Cl)/C=C\3/C(=O)NC(=S)S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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